molecular formula C19H24N2O2 B1684249 Xylamidine CAS No. 6443-50-1

Xylamidine

Cat. No. B1684249
CAS RN: 6443-50-1
M. Wt: 312.4 g/mol
InChI Key: JRYTUFKIORWTNI-UHFFFAOYSA-N
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Description

Xylamidine is a peripherally-restricted antagonist of 5HT2A and 5HT1A receptor . It is used to study the role of the serotonin receptors in the regulation of food intake, cardiovascular function, and regulation of body temperature . It is an amidine which serves as a serotonin inhibitor .


Synthesis Analysis

Xylamidine is prepared by alkylation of 3-methoxyphenol (m-methoxyphenol) with α- chloropropionitrile, KI and potassium carbonate in MEK to give a compound, which is in turn reduced with lithium aluminium hydride to give the primary amine .


Molecular Structure Analysis

The molecular formula of Xylamidine is C19H24N2O2 . The average mass is 312.406 Da and the mono isotopic mass is 312.183777 Da .


Physical And Chemical Properties Analysis

The molecular formula of Xylamidine is C19H24N2O2 . The average mass is 312.406 Da and the mono isotopic mass is 312.183777 Da .

properties

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYTUFKIORWTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6443-40-9 (tosylate), 13717-05-0 (tosylate hemihydrate salt/solvate)
Record name Xylamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90863843
Record name Xylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xylamidine

CAS RN

6443-50-1
Record name Xylamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6443-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006443501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0PC84NZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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